molecular formula C22H28N4O4S2 B4117133 2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4117133
M. Wt: 476.6 g/mol
InChI Key: HTJGQUHDKYUIDL-UHFFFAOYSA-N
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Description

2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2/c1-16(17-6-4-3-5-7-17)23-22(31)25-24-21(27)18-12-14-26(15-13-18)32(28,29)20-10-8-19(30-2)9-11-20/h3-11,16,18H,12-15H2,1-2H3,(H,24,27)(H2,23,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJGQUHDKYUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the methoxyphenyl group. The final steps involve the formation of the hydrazinecarbothioamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or sulfonyl groups, leading to the formation of alcohols or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide shares similarities with other sulfonyl piperidine derivatives and hydrazinecarbothioamides.
  • Other similar compounds: include this compound analogs with different substituents on the aromatic ring or variations in the piperidine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

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